3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate is a synthetic steroidal compound with a molecular formula of C23H26O5 It is characterized by the presence of three keto groups at positions 3, 11, and 20, and an acetate group at position 21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate typically involves multiple steps starting from a suitable steroidal precursor. One common approach includes the following steps:
Oxidation: The precursor steroid is subjected to oxidation to introduce keto groups at the desired positions.
Acetylation: The hydroxyl group at position 21 is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyclization and Dehydration: The intermediate compounds undergo cyclization and dehydration reactions to form the trien structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Precursors: Choosing high-purity steroidal precursors.
Controlled Reaction Conditions: Maintaining precise temperature, pressure, and pH conditions to facilitate the desired chemical transformations.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional keto groups.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Compounds with additional keto groups.
Reduction Products: Compounds with hydroxyl groups replacing keto groups.
Substitution Products: Compounds with different functional groups replacing the acetate group.
Scientific Research Applications
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate has several scientific research applications:
Medicinal Chemistry: Used in the development of steroidal drugs with anti-inflammatory and immunosuppressive properties.
Biological Research: Studied for its effects on cellular processes and hormone regulation.
Industrial Applications: Utilized in the synthesis of other complex steroidal compounds.
Mechanism of Action
The mechanism of action of 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating the expression of specific genes and influencing various biological pathways. The compound’s effects are mediated through its ability to alter the transcriptional activity of target genes, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate
- 3,20-Dioxopregna-4,9(11),16-trien-21-yl acetate
Uniqueness
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate is unique due to the presence of three keto groups and its specific trien structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,21H,4-6,11-12H2,1-3H3/t16-,17-,21+,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYMSQQCILMWFF-YTQSOXLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857829 |
Source
|
Record name | 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82423-35-6 |
Source
|
Record name | 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.